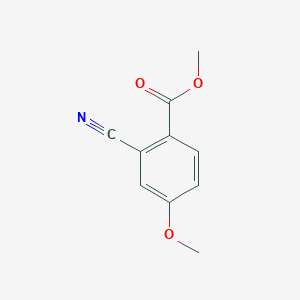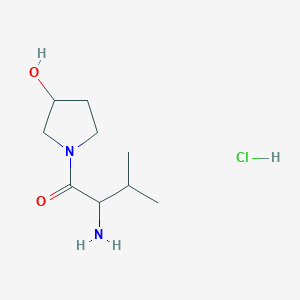![molecular formula C14H25Cl2N3O B1525197 2-Amino-N-[3-(dimethylamino)propyl]-3-phenylpropanamide dihydrochloride CAS No. 1236261-09-8](/img/structure/B1525197.png)
2-Amino-N-[3-(dimethylamino)propyl]-3-phenylpropanamide dihydrochloride
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds, such as “N-[3-(Dimethylamino)propyl]methacrylamide” (DMAPMA), has been reported. DMAPMA is commonly produced commercially via the reaction between dimethylamine and acrylonitrile (a Michael reaction) to produce dimethylaminopropionitrile. A subsequent hydrogenation step yields DMAPMA .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the radical copolymerizations of DMAPMA with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene at 70 °C have been shown to have a peculiar nature: the total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .Aplicaciones Científicas De Investigación
RNA Post-Fixation and Crosslinking
This compound is utilized in the post-fixation and crosslinking of small ribonucleic acid (RNA) species from formalin-fixed paraffin-embedded (FFPE) tissues . This application is crucial for preserving the integrity of RNA molecules for subsequent fluorescent in situ hybridization (FISH) and immunofluorescence (IF) signals, which are essential techniques in molecular biology and diagnostic pathology.
Catalysis in Foam Production
The chemical serves as a catalyst for the production of low-density packaging foams . It contains terminal hydroxyl groups that react with isocyanates, which are a key component in the manufacturing of flexible and rigid foams used in various industries, including automotive and construction.
Cross-Linking of Nanofiber Matrices
In tissue engineering, the compound is applied for the cross-linking of nanofiber matrices with mouse lung extract . This process is significant for creating scaffolds that mimic the extracellular matrix, providing a supportive structure for cell growth and tissue regeneration.
Chromatography and Mass Spectrometry
The compound finds its application in analytical chemistry, particularly in chromatography and mass spectrometry . These techniques are fundamental for the separation, identification, and quantification of chemical components in a mixture, and are widely used in pharmaceuticals, environmental testing, and food safety.
Biopharma Production
In the biopharmaceutical industry, this compound is involved in the production processes . It may be used in the synthesis of active pharmaceutical ingredients (APIs) or as a reagent in the preparation of biological products.
Reference Standards for Pharmaceutical Testing
It is also available as a high-quality reference standard for pharmaceutical testing . Reference standards are critical for ensuring the accuracy and reliability of analytical methods used in the quality control of pharmaceutical products.
Life Science Research Solutions
The compound is part of life science research solutions, providing support in the development of new drugs and therapeutic approaches . It may be used in various stages of drug discovery and development, from initial screening to preclinical studies.
Analytical Chemistry
Lastly, it is used in the broader field of analytical chemistry for various protocols and research applications . Its role can range from a reagent in synthetic chemistry to a stabilizer in analytical assays.
Propiedades
IUPAC Name |
2-amino-N-[3-(dimethylamino)propyl]-3-phenylpropanamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O.2ClH/c1-17(2)10-6-9-16-14(18)13(15)11-12-7-4-3-5-8-12;;/h3-5,7-8,13H,6,9-11,15H2,1-2H3,(H,16,18);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMSLDVXJPWMCMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C(CC1=CC=CC=C1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-N-[3-(dimethylamino)propyl]-3-phenylpropanamide dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








amino]-1-ethanol](/img/structure/B1525121.png)
![2-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-1-propanone hydrochloride](/img/structure/B1525122.png)
![2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-3-phenyl-1-propanone hydrochloride](/img/structure/B1525123.png)


![2-[(5-Bromo-4-methyl-2-pyridinyl)amino]-2-methyl-1-propanol](/img/structure/B1525130.png)


